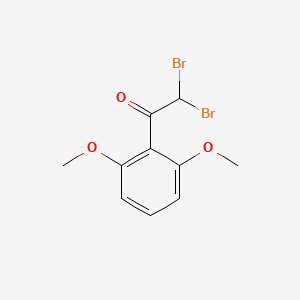
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3 It is characterized by the presence of two bromine atoms and a 2,6-dimethoxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone typically involves the bromination of 1-(2,6-dimethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(2,6-dimethoxyphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of 1-(2,6-dimethoxyphenyl)ethanol or 1-(2,6-dimethoxyphenyl)ethanamine.
Reduction: Formation of 1-(2,6-dimethoxyphenyl)ethanol.
Oxidation: Formation of 2,6-dimethoxybenzoic acid.
Applications De Recherche Scientifique
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. In reduction reactions, the ethanone group is converted to an alcohol, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different positions of methoxy groups.
2,2-Dibromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the phenyl ring.
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone: Contains methyl groups instead of methoxy groups.
Uniqueness
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of two bromine atoms also makes it a versatile intermediate for various chemical transformations.
Propriétés
Formule moléculaire |
C10H10Br2O3 |
|---|---|
Poids moléculaire |
337.99 g/mol |
Nom IUPAC |
2,2-dibromo-1-(2,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
Clé InChI |
ZIEWHZUGEDOXIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)

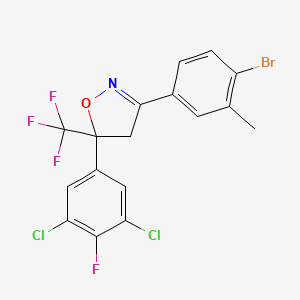
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
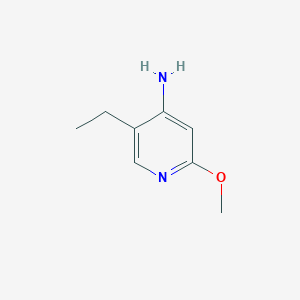


![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
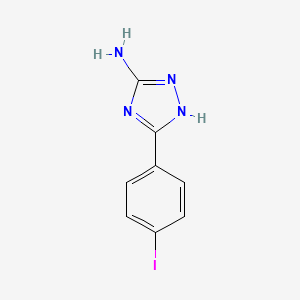
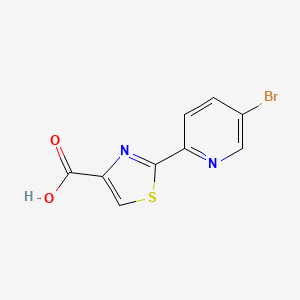
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)
